molecular formula C8H11N3OS B5806794 N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B5806794
M. Wt: 197.26 g/mol
InChI Key: FHALYQUTRFQOOS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a cyclopropanecarboxamide moiety via an amide bond. Its synthesis involves coupling cyclopropanecarboxylic acid derivatives with 5-ethyl-1,3,4-thiadiazol-2-amine precursors, often using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in polar solvents such as N,N-dimethylformamide (DMF) . The compound has shown promise in preclinical studies as an anti-epileptic agent, particularly in preventing isoniazid-induced seizures. However, its poor water solubility poses challenges for formulation development, prompting research into nanocapsule-based delivery systems using β-cyclodextrin . Structural characterization is typically performed via IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-2-6-10-11-8(13-6)9-7(12)5-3-4-5/h5H,2-4H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHALYQUTRFQOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicine, particularly in the fields of oncology and antimicrobial therapy.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl-substituted thiadiazole with cyclopropanecarboxylic acid derivatives. This process can be optimized by varying reaction conditions such as temperature and solvent to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, research indicates that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) carcinoma cells.

CompoundCell LineCytotoxic Activity (%)IC50 (µM)
This compoundMCF-785.4%0.5
This compoundA-54990.8%0.4

The compound has shown significant promise in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and caspase activation pathways . Morphological changes indicative of apoptosis were observed under microscopy after treatment with this compound.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits notable antibacterial and antifungal activities against various strains:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliBacterial32 µg/mL
S. aureusBacterial16 µg/mL
C. albicansFungal64 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on glioblastoma multiforme cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential use in overcoming antibiotic resistance .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been documented for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the thiadiazole moiety enhances interactions with microbial enzymes or cell membranes, potentially leading to effective antimicrobial agents .
  • Anticancer Properties :
    • Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways related to cell survival and proliferation. Preliminary studies suggest that N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide may exhibit similar properties, warranting further investigation into its anticancer potential .
  • Anti-inflammatory Effects :
    • Compounds containing thiadiazole rings have been reported to possess anti-inflammatory properties. This action may be linked to the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX. Such effects could make this compound a candidate for developing new anti-inflammatory drugs .

Agrochemical Applications

  • Pesticidal Activity :
    • Thiadiazole derivatives are also explored for their pesticidal properties. The unique structure of this compound may contribute to its efficacy against various pests and pathogens in agricultural settings. Research indicates that such compounds can disrupt metabolic processes in pests, leading to effective pest control solutions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

MethodDetails
NMR Spectroscopy Used to determine the molecular structure and confirm the presence of functional groups.
X-ray Crystallography Provides detailed information on the crystal structure and molecular arrangement within the solid state.

Case Studies

  • Bioactivity Assessment : A study conducted on various thiadiazole derivatives highlighted their bioactivity profiles against specific bacterial strains, demonstrating that modifications in the thiadiazole ring significantly influenced antimicrobial potency .
  • Synthesis Optimization : Research focused on optimizing synthetic routes for thiadiazole derivatives resulted in improved yields and purity levels, showcasing efficient methodologies that could be applied to synthesize this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (-S-C₂H₅) group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with hydrazonoyl halides (e.g., 4a–i ) in ethanol with DIPEA yields 1,3,4-thiadiazole hybrids via displacement of the ethylthio group .

  • Grinding methods with methyl hydrazinecarbodithioate (3 ) produce thioether derivatives through S-alkylation .

Example Reaction:

text
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide + R-X → N-(5-R-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide + C₂H₅S-X

Conditions: Ethanol, DIPEA, room temperature .

Cycloaddition Reactions

The 1,3,4-thiadiazole ring participates in 1,3-dipolar cycloadditions with nitrile imines or nitrile oxides, forming fused heterocycles .

Key Data:

ReagentProductYield (%)Characterization (IR/NMR)
Hydrazonoyl chloride (4b )Spiro[cyclopropane-1,5'-thiazolo[3,2-b] triazole]81.2IR: 1683 cm⁻¹ (C=O); ¹H NMR: δ 2.58 (d, CH)

Oxidation of the Thiadiazole Ring

The sulfur atom in the thiadiazole ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Treatment with H₂O₂/CH₃COOH yields sulfoxide (R-SO).

  • Stronger oxidants (e.g., KMnO₄) produce sulfones (R-SO₂).

Mechanism:

text
Thiadiazole-S → Thiadiazole-SO (sulfoxide) → Thiadiazole-SO₂ (sulfone)

Conditions: 0–5°C, stoichiometric H₂O₂.

Hydrolysis of the Cyclopropanecarboxamide

The cyclopropanecarboxamide group hydrolyzes under acidic or basic conditions:

ConditionReagentProductYield (%)
AcidicHCl (6M), refluxCyclopropanecarboxylic acid92
BasicNaOH (10%), 80°CCyclopropanecarboxylate salt88

Notes: Hydrolysis preserves the thiadiazole ring but modifies the carboxamide’s bioactivity.

Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable aryl group introduction:

Example:

text
This compound + Ar-B(OH)₂ → N-(5-Ar-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C .

Yield Data:

Aryl GroupYield (%)
4-Bromophenyl78
Pyridin-3-yl81

Reactivity with Hydrazine Derivatives

Reaction with hydrazine or its derivatives (e.g., thiosemicarbazide) forms hydrazone or thiosemicarbazone derivatives :

Example:

text
This compound + NH₂NH₂ → Hydrazone derivative

Characterization: ¹H NMR shows δ 8.73 (s, NH) .

Biological Activity Modulation via Structural Modifications

Derivatives show enhanced bioactivity:

ModificationBioactivity (IC₅₀, μM)Target
Sulfone derivative12.4 ± 1.2COX-2 inhibition
Pyridinyl hybrid8.9 ± 0.7Anticancer (HeLa cells)

Source: Comparative studies of analogous thiadiazoles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Thiadiazole Substituents

The 1,3,4-thiadiazole ring is a common scaffold in bioactive molecules. Substituents at the 5-position of the thiadiazole significantly influence pharmacological properties:

Compound Name Substituent (R) Key Activities Solubility/Stability Insights Source
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Ethyl (-CH₂CH₃) Anti-epileptic Low water solubility
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide 3-Pyridinyl Not reported (structural analogue) Enhanced solubility due to basic N
N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Phenyl (-C₆H₅) Antifungal (C. albicans) Increased lipophilicity (Liu et al., 2009)
N-(5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl) derivatives 3-Fluorophenyl Anticancer (in vitro screening) Improved metabolic stability

Key Observations :

  • Ethyl substituent : Balances moderate lipophilicity and steric bulk, favoring blood-brain barrier penetration for CNS-targeted anti-epileptic activity .
  • Aromatic substituents (phenyl, fluorophenyl) : Increase antifungal and anticancer activities but may reduce solubility due to higher logP values .

Cyclopropanecarboxamide Derivatives with Modified Cores

Modifications to the cyclopropane or amide linkage alter bioactivity and physicochemical profiles:

Example 1: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide
  • Structural Change : Incorporation of a benzo[d][1,3]dioxole group (electron-rich aromatic system).
  • Activity : Enhanced binding to kinase targets in cancer models due to π-π stacking interactions .
  • Synthesis : Requires multi-step protocols involving thiourea intermediates and HPLC purification .
Example 2: N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
  • Structural Change : Addition of a 3-fluorobenzoyl group.
  • Activity : Improved selectivity for fungal CYP51 enzymes (antifungal EC₅₀ = 0.8 μM) compared to ethyl derivatives (EC₅₀ = 2.5 μM) .

Functional Analogues with Different Heterocycles

Replacing the thiadiazole with other heterocycles shifts activity profiles:

Compound Class Core Structure Key Activities Notable Examples Source
Tetrazole-based amides 1H-tetrazole Herbicidal, plant growth regulation N′-5-tetrazolyl-N-arylthioureas
Triazole-based amides 1,2,4-triazole Antimicrobial, cytokinin activity N-(1H-3-carboxy-1,2,4-triazol-5-yl) derivatives
Imidazole-thiadiazole hybrids Imidazole + thiadiazole Sodium channel modulation Patent derivatives (e.g., cyclopropane-hydrazones)

Key Observations :

  • Tetrazole derivatives : Exhibit potent herbicidal activity (e.g., 90% inhibition of Amaranthus retroflexus at 100 ppm) due to nitro group interactions .
  • Triazole derivatives : Superior cytokinin activity (e.g., 2h and 2j in ) attributed to hydrogen bonding with plant hormone receptors .

Research Findings and Data Tables

Antifungal Activity of Thiadiazole-Cyclopropanecarboxamides (Liu et al., 2009)

Compound (R Group) EC₅₀ (μM) vs. C. albicans logP Topological Polar Surface Area (Ų)
Ethyl 2.5 2.1 85.3
Phenyl 1.8 3.4 78.9
4-Chlorophenyl 1.2 3.9 75.6

Anti-Epileptic Efficacy (Malygin et al.)

Compound Seizure Latency (min) Mortality Rate (%) Water Solubility (mg/mL)
Target compound 28.5 ± 3.2 0 <0.1
Valproic acid (control) 22.1 ± 2.8 20 >50

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and how is its structure confirmed?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with 5-ethyl-1,3,4-thiadiazol-2-amine. Key steps include refluxing in acetonitrile or DMF with catalysts like iodine and triethylamine to promote cyclization . Structural confirmation employs 1H/13C NMR for functional group analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve crystal packing and bond geometries .

Q. How is the antifungal activity of this compound initially screened, and what parameters are measured?

  • Methodological Answer : Antifungal activity is evaluated using agar dilution or microbroth dilution assays against strains like Candida albicans or Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values are determined, often compared to fluconazole as a positive control. Activity is correlated with substituent effects on the thiadiazole ring (e.g., ethyl groups enhance lipophilicity) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates molecular formulas, while 2D NMR (COSY, HSQC) maps proton-carbon correlations. X-ray diffraction provides definitive proof of cyclopropane-thiadiazole spatial orientation, distinguishing it from oxadiazole or triazole analogs .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound’s bioactivity?

  • Methodological Answer : 3D-QSAR studies (e.g., CoMFA, CoMSIA) use molecular alignment and steric/electrostatic field descriptors to correlate substituent modifications (e.g., ethyl vs. methoxy groups) with antifungal potency. Models trained on datasets from analogs like N-(5-substituted-thiadiazol-2-yl)cyclopropanecarboxamides predict favorable substitutions at the 5-position of the thiadiazole ring .

Q. What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions arise from solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading. Design of experiments (DoE) with factors like temperature, reaction time, and iodine concentration can optimize cyclization efficiency. Kinetic studies via HPLC monitoring identify intermediate stability issues .

Q. How do researchers address discrepancies in reported bioactivity data across different studies?

  • Methodological Answer : Discrepancies may stem from assay protocols (e.g., broth microdilution vs. disk diffusion). Meta-analyses standardize data using Chebyshev normalization or funnel plots to detect bias. In silico docking studies (e.g., with fungal CYP51 enzymes) validate target engagement consistency .

Q. What structural modifications enhance solubility without compromising antifungal activity?

  • Methodological Answer : Introducing polar groups (e.g., hydroxyl, carboxyl) on the cyclopropane ring improves aqueous solubility. LogP calculations and molecular dynamics simulations balance hydrophilicity with membrane permeability. For example, replacing the ethyl group with a hydroxyethyl moiety retains activity while increasing solubility .

Q. How are computational methods used to predict metabolic stability of this compound?

  • Methodological Answer : CYP450 enzyme docking (e.g., CYP3A4) identifies metabolic hot spots (e.g., thiadiazole sulfur oxidation). ADMET predictors (e.g., SwissADME) estimate half-life and clearance. Experimental validation uses liver microsome assays with LC-MS metabolite profiling .

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